Cas no 51135-96-7 (4-Benzylpiperidin-4-ol)

4-Benzylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Benzylpiperidin-4-ol
- 4-Benzyl-4-piperidinol
- 4-Benzyl-4-hydroxypiperidine
- 4-(phenylmethyl)-4-Piperidinol
- 4-hydroxy-4-benzyl-piperidine
- IDI1_014365
- 4-Piperidinol, 4-(phenylmethyl)-
- 4-benzyl-piperidin-4-ol
- A828459
- UNII-LR6D2NEF7K
- CHEMBL1409838
- AC-15886
- 4-hydroxy-4-benzylpiperadine
- NSC83237
- 4-(benzyl)-piperidin-4-ol
- Piperidin-4-ol, 4-benzyl-
- SCHEMBL613290
- HMS3451N04
- 4-hydroxy-4-benzylpiperidine
- A12585
- 4-hydroxy-4-benzyl piperidine
- SMR000459179
- FT-0617646
- NCGC00246677-01
- MLS000859000
- 4-benzyl-4-hydroxy piperidine
- EN300-256982
- MFCD00023147
- 4-Piperidinol, 4-benzyl-
- Z1020761056
- LF-0518
- 4benzyl-piperidin-4-ol
- DTXSID40199164
- MLS000737111
- AKOS009156429
- NSC-83237
- SB41528
- 4-benzyl-4-hydroxy-piperidine
- EINECS 257-003-7
- HMS2807P22
- CCG-151413
- NSC 83237
- 4-Benzyl-4-piperidinol #
- 4-benzyl-4-hydroxypiperidin
- 51135-96-7
- HMS1439H08
- Maybridge3_002978
- NCGC00246677-02
- Piperidin-4-ol, 4-phenylmethyl-
- LR6D2NEF7K
- DB-051907
- NS00018258
- SY010009
-
- MDL: MFCD00023147
- インチ: 1S/C12H17NO/c14-12(6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
- InChIKey: KJZBZOFESQSBCV-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=CC=2)CCNCC1
- BRN: 1451803
計算された属性
- 精确分子量: 191.13100
- 同位素质量: 191.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 互变异构体数量: 何もない
- Surface Charge: 0
- XLogP3: 1.4
じっけんとくせい
- Color/Form: ふん
- 密度みつど: 1.0096 (rough estimate)
- ゆうかいてん: 80-85 °C
- Boiling Point: 329 ℃ at 760 mmHg
- フラッシュポイント: 128.4±14.4 °C
- Refractive Index: 1.5212 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 32.26000
- LogP: 1.67240
- Solubility: 未確定
- 敏感性: Hygroscopic
4-Benzylpiperidin-4-ol Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S37/39-S26
- RTECS号:TN6836000
-
危険物標識:
- Risk Phrases:R36/37/38
- 安全术语:S26;S37/39
- 储存条件:水分を吸収しやすく、密封して貯蔵する。
4-Benzylpiperidin-4-ol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Benzylpiperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB113937-25 g |
4-Benzyl-4-hydroxypiperidine, 97%; . |
51135-96-7 | 97% | 25 g |
€508.00 | 2023-07-20 | |
Enamine | EN300-256982-1.0g |
4-benzylpiperidin-4-ol |
51135-96-7 | 95.0% | 1.0g |
$85.0 | 2025-02-20 | |
Enamine | EN300-256982-10g |
4-benzylpiperidin-4-ol |
51135-96-7 | 95% | 10g |
$361.0 | 2023-09-14 | |
abcr | AB113937-1 g |
4-Benzyl-4-hydroxypiperidine, 97%; . |
51135-96-7 | 97% | 1 g |
€66.40 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030724-5g |
4-Benzylpiperidin-4-ol |
51135-96-7 | 97% | 5g |
¥958 | 2024-05-23 | |
Alichem | A129004732-25g |
4-Benzylpiperidin-4-ol |
51135-96-7 | 97% | 25g |
$1033.56 | 2023-09-01 | |
Chemenu | CM180458-10g |
4-Benzylpiperidin-4-ol |
51135-96-7 | 95+% | 10g |
$430 | 2021-08-05 | |
Enamine | EN300-256982-1g |
4-benzylpiperidin-4-ol |
51135-96-7 | 95% | 1g |
$55.0 | 2023-09-14 | |
Aaron | AR003LIZ-1g |
4-Benzylpiperidin-4-ol |
51135-96-7 | 97% | 1g |
$254.00 | 2025-01-22 | |
Enamine | EN300-256982-0.05g |
4-benzylpiperidin-4-ol |
51135-96-7 | 95.0% | 0.05g |
$22.0 | 2025-02-20 |
4-Benzylpiperidin-4-ol Suppliers
4-Benzylpiperidin-4-ol 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
4-Benzylpiperidin-4-olに関する追加情報
Recent Advances in the Study of 4-Benzylpiperidin-4-ol (CAS: 51135-96-7) in Chemical Biology and Pharmaceutical Research
The compound 4-Benzylpiperidin-4-ol (CAS: 51135-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system (CNS).
One of the most notable advancements in the study of 4-Benzylpiperidin-4-ol is its application in the development of novel sigma-1 receptor ligands. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Benzylpiperidin-4-ol exhibit high affinity for sigma-1 receptors, which are implicated in neuroprotection, pain modulation, and psychiatric disorders. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, suggesting their potential as therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its CNS applications, 4-Benzylpiperidin-4-ol has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that certain analogs of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of synthetic chemistry and microbiological assays to identify the structural features responsible for this activity, paving the way for the design of new antibiotics. This finding is particularly relevant in the context of the global antimicrobial resistance crisis.
Another area of interest is the compound's role in cancer research. A 2024 study in the European Journal of Medicinal Chemistry explored the cytotoxic effects of 4-Benzylpiperidin-4-ol derivatives on various cancer cell lines. The results indicated that these compounds induce apoptosis through the mitochondrial pathway, with some derivatives showing selectivity for cancer cells over normal cells. These findings underscore the potential of 4-Benzylpiperidin-4-ol as a scaffold for developing targeted anticancer agents.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 4-Benzylpiperidin-4-ol production. A paper in Organic Process Research & Development (2023) described a novel catalytic method for its synthesis, which reduces the need for hazardous reagents and improves yield. This methodological innovation is expected to facilitate the large-scale production of 4-Benzylpiperidin-4-ol for further pharmacological studies and clinical applications.
In conclusion, the growing body of research on 4-Benzylpiperidin-4-ol (CAS: 51135-96-7) highlights its multifaceted potential in drug discovery and development. Its applications span neuropharmacology, antimicrobial therapy, and oncology, supported by robust experimental evidence. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to accelerate its translation into clinical use. The compound's versatility and promising biological activities make it a valuable candidate for further investigation in the pharmaceutical sciences.
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